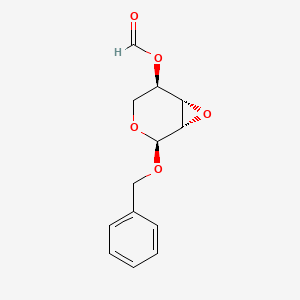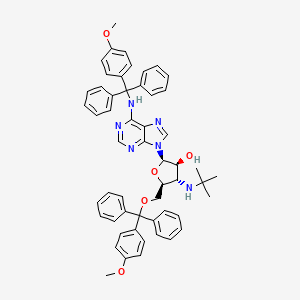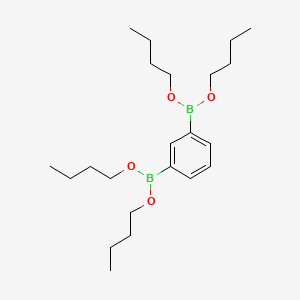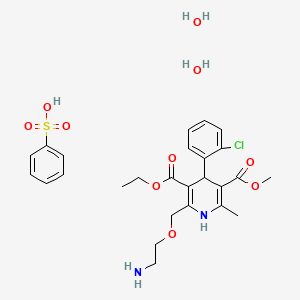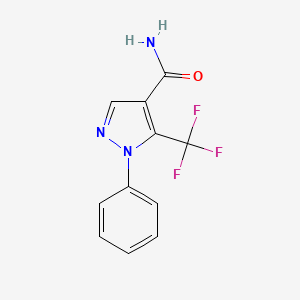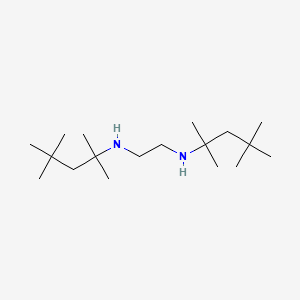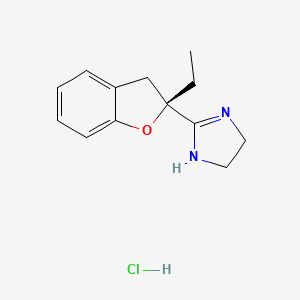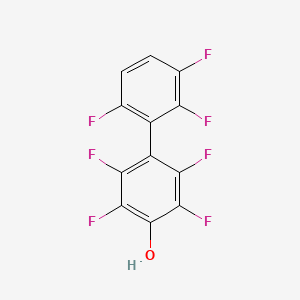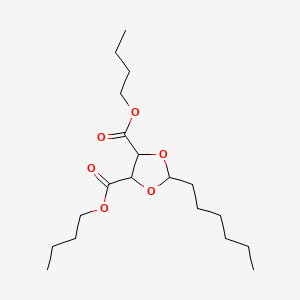![molecular formula C24H22N4O4 B12794224 (4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione CAS No. 83982-96-1](/img/structure/B12794224.png)
(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4’aS,11’aS)-11’a-methyl-8’-phenylspiro[1,3-diazinane-5,3’-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione is a complex organic molecule that features a spiro linkage between a diazinane ring and a chromenoindazole system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’aS,11’aS)-11’a-methyl-8’-phenylspiro[1,3-diazinane-5,3’-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromenoindazole core, followed by the introduction of the diazinane ring through a spirocyclization reaction. Key steps may include:
Formation of the Chromenoindazole Core: This can be achieved through a condensation reaction between a suitable indazole derivative and a chromene precursor under acidic or basic conditions.
Spirocyclization: The spiro linkage is introduced by reacting the chromenoindazole intermediate with a diazinane derivative under controlled conditions, often involving a catalyst to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
The compound (4’aS,11’aS)-11’a-methyl-8’-phenylspiro[1,3-diazinane-5,3’-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.
Industry
In the industrial sector, the compound may find applications in the development of advanced materials. Its unique structural properties could be harnessed for the creation of new polymers or other functional materials.
作用機序
The mechanism by which (4’aS,11’aS)-11’a-methyl-8’-phenylspiro[1,3-diazinane-5,3’-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structural features.
Diazinane Derivatives: Compounds containing the diazinane ring system.
Chromenoindazole Derivatives: Molecules with the chromenoindazole core.
Uniqueness
The uniqueness of (4’aS,11’aS)-11’a-methyl-8’-phenylspiro[1,3-diazinane-5,3’-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione lies in its spiro linkage, which imparts distinct chemical and physical properties
特性
CAS番号 |
83982-96-1 |
|---|---|
分子式 |
C24H22N4O4 |
分子量 |
430.5 g/mol |
IUPAC名 |
(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione |
InChI |
InChI=1S/C24H22N4O4/c1-23-12-14-13-25-28(16-5-3-2-4-6-16)18(14)11-15(23)7-8-19-17(23)9-10-24(32-19)20(29)26-22(31)27-21(24)30/h2-6,9,11,13,19H,7-8,10,12H2,1H3,(H2,26,27,29,30,31)/t19-,23-/m0/s1 |
InChIキー |
AESWDEXOWUESBF-CVDCTZTESA-N |
異性体SMILES |
C[C@]12CC3=C(C=C1CC[C@H]4C2=CCC5(O4)C(=O)NC(=O)NC5=O)N(N=C3)C6=CC=CC=C6 |
正規SMILES |
CC12CC3=C(C=C1CCC4C2=CCC5(O4)C(=O)NC(=O)NC5=O)N(N=C3)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





